molecular formula C10H9ClO B8614678 Indane-1-carboxylic acid chloride

Indane-1-carboxylic acid chloride

Cat. No. B8614678
M. Wt: 180.63 g/mol
InChI Key: BODTUSQBETVWIB-UHFFFAOYSA-N
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Patent
US04957914

Procedure details

A mixture of 150 ml of ethyl acetate and 50 ml of 40% aqueous methylamine (approx. 0.5M) was stirred in an ice bath, while a solution of 11.7 g (65 mmol) of indane-1-carboxylic acid chloride, a compound of Formula 4 prepared, for example, as described in Preparation 4, dissolved 40 ml of ethyl acetate was added over a period of 15 minutes. Stirring was continued at ambient temperature for an additional 4 hours. The organic layer is separated, washed three times with water, once with 10% HCl, and once with saturated sodium bicarbonate. Evaporation of the ethyl acetate yielded 9.0 g of 1-methylaminocarbonyl-indane, an amide of Formula 13; (mp 107°-109° C.; ir 1635 cm-1).
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Formula 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH:3]1([C:12](Cl)=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1>C(OCC)(=O)C>[CH3:1][NH:2][C:12]([CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1)=[O:13]

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)C(=O)Cl
Step Two
Name
Formula 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CN
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 4
ADDITION
Type
ADDITION
Details
was added over a period of 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
Evaporation of the ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CNC(=O)C1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.